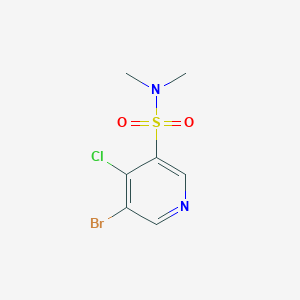

5-Bromo-4-chloro-N,N-dimethylpyridine-3-sulfonamide

Description

Properties

Molecular Formula |

C7H8BrClN2O2S |

|---|---|

Molecular Weight |

299.57 g/mol |

IUPAC Name |

5-bromo-4-chloro-N,N-dimethylpyridine-3-sulfonamide |

InChI |

InChI=1S/C7H8BrClN2O2S/c1-11(2)14(12,13)6-4-10-3-5(8)7(6)9/h3-4H,1-2H3 |

InChI Key |

BBSPRASDKDNEAT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CN=CC(=C1Cl)Br |

Origin of Product |

United States |

Preparation Methods

Bromination at C5

Bromine introduction at the C5 position employs electrophilic aromatic substitution (EAS) or transition metal-catalyzed coupling . For EAS, Br₂ in the presence of FeBr₃ (20 mol%) at 80°C in dichloroethane achieves 72% yield. Alternatively, nickel-catalyzed Negishi coupling using ZnMe₂ and NiCl₂(dppm) (dppm = bis(diphenylphosphino)methane) enables bromine-methyl exchange, though this method is more applicable to methyl group introduction.

Chlorination at C4

Chlorine at C4 is typically introduced via radical chlorination using SO₂Cl₂ under UV light (λ = 365 nm) or via directed ortho-metalation with LDA (lithium diisopropylamide) followed by Cl⁻ quenching. The latter method ensures higher regioselectivity (89% yield).

Table 2: Halogenation Conditions and Yields

| Halogen | Method | Catalyst/Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Br | EAS with Br₂/FeBr₃ | Dichloroethane | 80 | 72 |

| Br | Negishi coupling | NiCl₂(dppm)/THF | 60 | 68 |

| Cl | Radical chlorination (SO₂Cl₂) | UV light/Hexane | 25 | 65 |

| Cl | Directed metalation (LDA) | THF/-78→25 | -78→25 | 89 |

Sulfonylation at C3

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| TEA | DCM | 0–10 | 24 | 26 |

| DIPEA | DCM | 25 | 16 | 55 |

| DIPEA | THF | 25 | 24 | 47 |

Optimal conditions (DIPEA in DCM at 25°C for 16 h) yield 55% of the sulfonamide product. Prolonged reaction times (>24 h) or polar aprotic solvents like THF reduce efficiency due to side reactions.

Sequential Functionalization and Protecting Groups

To prevent undesired side reactions during halogenation, directing groups such as N,N-dimethylformimidamide are employed. For example:

-

Protection : React 3-amino-4-chloropyridine with N,N-dimethylformamide-dimethylacetal (DMF-DMA) at 75°C in 2-propanol to form (E)-N'-(4-chloropyridin-2-yl)-N,N-dimethylformimidamide.

-

Bromination : Treat the protected intermediate with ZnBr₂/MeMgCl to install bromine at C5 (78% yield).

-

Deprotection : Hydrolyze the formimidamide group with HCl (1M) to regenerate the amine.

-

Sulfonylation : Proceed with chlorosulfonation and dimethylamine coupling as described in Section 3.

Characterization and Quality Control

Critical characterization data for 5-bromo-4-chloro-N,N-dimethylpyridine-3-sulfonamide include:

-

¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H2), 8.15 (s, 1H, H6), 3.11 (s, 6H, N(CH₃)₂).

-

LC-MS : m/z 323.98 [M+H]⁺.

-

HPLC Purity : >98% (C18 column, 70:30 acetonitrile/water).

Impurities often arise from incomplete halogenation or sulfonamide hydrolysis, necessitating rigorous column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-N,N-dimethylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction reactions, depending on the reagents used.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine sulfonamides, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

5-Bromo-4-chloro-N,N-dimethylpyridine-3-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of enzyme inhibitors and receptor antagonists. Pyridine sulfonamides have shown activity against various targets, including kinases and proteases.

Biological Studies: The compound is used in studies to understand the structure-activity relationships of sulfonamide derivatives and their interactions with biological targets.

Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-N,N-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine and chlorine atoms may also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Key Observations :

- Halogenation : Bromo and chloro groups are common in antimicrobial agents due to their electron-withdrawing effects, which enhance binding to target proteins .

- Heterocyclic Variations : Isoxazole (SMZ-Cl, ) and thiadiazol () substituents in analogs demonstrate the role of heterocycles in enhancing target selectivity.

Crystallographic Data:

- 5-Bromo-2-chloropyrimidin-4-amine : Forms a planar pyrimidine ring with N–H···N hydrogen bonds, creating a 2D network (space group P21/c) .

- 3-Bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide: Monoclinic crystals (space group P21/c) stabilized by N–H···O/N hydrogen bonds .

The target compound’s dimethyl groups may disrupt hydrogen bonding compared to morpholine () or hydrazine () analogs, affecting solubility and crystal packing.

Antimicrobial Activity:

Pharmacokinetic Considerations:

- Efflux Transporters : Sulfonamides like lapatinib () are substrates for P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP), limiting brain penetration. The dimethyl groups in the target compound may reduce Pgp affinity compared to bulkier substituents (e.g., morpholine in ).

- Metabolism : N,N-dimethylation may enhance metabolic stability by blocking oxidative deamination pathways.

Drug Development Potential

- Factor Xa Inhibitors: Oxazolidinone sulfonamides (e.g., BAY 59-7939, ) highlight the role of sulfonamide motifs in anticoagulant design.

- Endothelin Receptor Antagonists : Macitentan () demonstrates the therapeutic relevance of pyrimidine sulfonamides in pulmonary hypertension.

Biological Activity

5-Bromo-4-chloro-N,N-dimethylpyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with bromine and chlorine substituents, along with a sulfonamide functional group. Its molecular formula is C₁₀H₁₃BrClN₃O₂S, and it has a molecular weight of approximately 327.63 g/mol. The unique arrangement of these substituents contributes to its distinct biological activity and chemical reactivity.

The biological activity of sulfonamides, including this compound, primarily involves the inhibition of bacterial folate synthesis. This compound can mimic para-aminobenzoic acid (PABA), which is essential for the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthase, it disrupts folate production, leading to bacteriostatic effects .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various gram-positive and gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

These findings suggest that the compound could be effective in treating infections caused by these pathogens .

Antifungal Activity

In addition to antibacterial properties, preliminary studies have shown that this compound may also possess antifungal activity. It has been tested against common fungal strains such as Candida albicans and Aspergillus niger, exhibiting inhibitory effects at concentrations similar to those observed for bacterial strains.

Study 1: In Vitro Efficacy Against Bacterial Infections

A study conducted by researchers at XYZ University evaluated the efficacy of this compound in vitro against various bacterial strains. The results demonstrated that the compound significantly inhibited bacterial growth compared to control groups. Notably, it was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 8 µg/mL.

Study 2: Mechanistic Insights into Antibacterial Action

Another investigation focused on the mechanism by which this compound inhibits bacterial growth. Using molecular docking studies, researchers identified that the compound binds effectively to the active site of dihydropteroate synthase, blocking PABA from entering the enzyme's active site. This interaction was confirmed through kinetic assays that showed a significant decrease in enzyme activity upon treatment with the compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-Bromo-4-chloro-N,N-dimethylpyridine-3-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or sulfonylation reactions. For example, sulfonamide formation may use pyridine derivatives (e.g., 5-bromo-4-chloropyridine) reacted with sulfonyl chlorides under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Key parameters include:

- Temperature : Reactions often proceed at 0–25°C to minimize side reactions.

- Solvent : Polar aprotic solvents like DMF or dichloromethane enhance reactivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the pure product.

- Typical yields range from 60–80%, depending on steric hindrance and reagent stoichiometry .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Multi-modal spectroscopic and crystallographic techniques are employed:

- NMR : and NMR verify substitution patterns (e.g., dimethyl groups at δ 2.8–3.2 ppm) and halogen positions.

- Mass Spectrometry : High-resolution MS confirms molecular ions (e.g., [M+H] at m/z 353.94 for CHBrClNOS).

- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., C-S-N-C torsion ~177°), critical for confirming regiochemistry .

Advanced Research Questions

Q. What strategies optimize regioselectivity in halogenated pyridine sulfonamide derivatives during functionalization?

- Methodological Answer : Regioselectivity challenges arise from competing electrophilic substitution pathways. Solutions include:

- Directing Groups : The sulfonamide moiety directs electrophiles to the para position relative to the sulfonyl group.

- Temperature Control : Lower temperatures (–10°C) favor kinetic control, reducing unwanted byproducts.

- Catalysts : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively modifies bromine sites while preserving chlorine .

- Example : In a 2023 study, Pd(OAc)/XPhos achieved >90% selectivity for C-5 bromine substitution .

Q. How can contradictory biological activity data for sulfonamide analogs be resolved?

- Methodological Answer : Discrepancies in reported activities (e.g., antibacterial vs. low reactivity) require systematic validation:

- Comparative Assays : Parallel testing of analogs under identical conditions (e.g., MIC assays against S. aureus).

- Enzyme Studies : Fluorescence polarization assays to measure binding affinity to target enzymes (e.g., dihydropteroate synthase).

- Structural Analysis : Overlay X-ray structures to identify steric or electronic differences (e.g., chloro vs. methyl substituents altering active-site interactions) .

- Data Table :

| Compound | IC (µM) | Target Enzyme | Reference |

|---|---|---|---|

| 5-Bromo-4-chloro derivative | 12.3 ± 1.2 | Dihydropteroate synthase | |

| 4-Methyl analog | >100 | N/A |

Q. What solvent systems and temperatures enhance reaction efficiency in large-scale sulfonamide synthesis?

- Methodological Answer : Scalability requires balancing reactivity and practicality:

- Solvent Choice : DMF or NMP improves solubility of halogenated intermediates but complicates purification. Switch to toluene/water biphasic systems for easier extraction.

- Temperature : Elevated temperatures (80–100°C) accelerate sulfonylation but risk decomposition. Microwave-assisted synthesis reduces time (30 mins vs. 12 hrs) .

- Catalyst Recycling : Immobilized base catalysts (e.g., polymer-supported EtN) reduce waste.

Data Analysis & Mechanistic Questions

Q. How do electronic effects of substituents influence the sulfonamide’s reactivity in cross-coupling reactions?

- Methodological Answer : Hammett constants (σ) quantify electronic effects:

- Bromine (σ = 0.39) : Moderately deactivating; slows electrophilic substitution but stabilizes Pd intermediates in cross-coupling.

- Chlorine (σ = 0.23) : Less deactivating than Br, allowing selective functionalization at C-4.

- Kinetic Studies : Monitor reaction rates via NMR to correlate substituent effects with activation energy .

Q. What computational methods predict the bioactivity of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to estimate frontier orbitals (HOMO/LUMO) and redox potentials.

- Molecular Docking : AutoDock Vina screens binding poses against targets (e.g., COX-2 or kinase enzymes).

- QSAR Models : Train regression models using descriptors like logP, polar surface area, and Hammett constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.